1-Azaspiro[3.3]heptane hydrochloride
Overview
Description
1-Azaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties. It serves as a bioisostere of piperidine, a common scaffold in many pharmaceuticals . The compound’s structure consists of a spirocyclic framework with a nitrogen atom incorporated into the ring, making it a versatile building block for drug design .
Mechanism of Action
Target of Action
1-Azaspiro[3.3]heptane HCl is a bioisostere of piperidine . Piperidine is a common structure found in over 30 approved drugs . The primary targets of piperidine and its bioisosteres are typically receptors or enzymes where the piperidine ring plays a crucial role in the binding and activity of the compound .
Mode of Action
The mode of action of 1-Azaspiro[3.3]heptane HCl is believed to be similar to that of piperidine, given its role as a bioisostere . The compound interacts with its targets in a manner that mimics the interaction of piperidine . The basicity of the nitrogen atom in 1-Azaspiro[3.3]heptane is nearly identical to that in piperidine, with pKa values of 11.2, 11.3, and 11.4 respectively , highlighting its potential to mimic piperidine in a biochemical context.
Biochemical Pathways
The specific biochemical pathways affected by 1-Azaspiro[3.3]heptane HCl would depend on the specific targets of the compound. Given its role as a bioisostere of piperidine, it is likely to affect similar biochemical pathways as compounds containing a piperidine ring .
Pharmacokinetics
The pharmacokinetic properties of 1-Azaspiro[3As a bioisostere of piperidine, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 1-Azaspiro[3.3]heptane HCl would depend on the specific targets and pathways it affects. One notable application of this compound is its incorporation into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene reacts with Graf’s isocyanate (ClO2S NCO) through a thermal [2+2] cycloaddition to produce a spirocyclic β-lactam.
Reduction: The β-lactam is then reduced using alane (AlH3) to yield 1-azaspiro[3.3]heptane.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in dioxane.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving scalable reactions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction of the β-lactam ring to form the spirocyclic amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the spirocyclic framework.
Oxidation: Oxidation reactions can modify the nitrogen atom or other functional groups attached to the ring.
Common Reagents and Conditions:
Alane (AlH3): Used for the reduction of the β-lactam ring.
Lithium Diisopropylamide (LDA): Employed in lithiation reactions for further functionalization.
Hydrochloric Acid: Utilized to form the hydrochloride salt.
Major Products: The major products formed from these reactions include various substituted 1-azaspiro[3.3]heptane derivatives, which can be further explored for their biological activities .
Scientific Research Applications
1-Azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Piperidine: A widely used scaffold in medicinal chemistry.
Uniqueness: 1-Azaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties compared to other bioisosteres like 2-azaspiro[3.3]heptane and piperidine . This uniqueness allows for the design of novel compounds with potentially improved pharmacological profiles .
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYANZUYIUWBKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1986337-29-4 | |
Record name | 1-azaspiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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